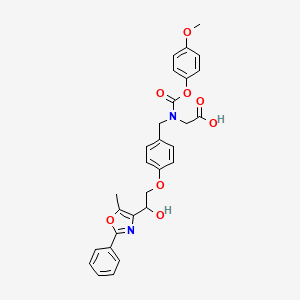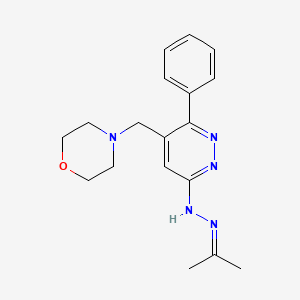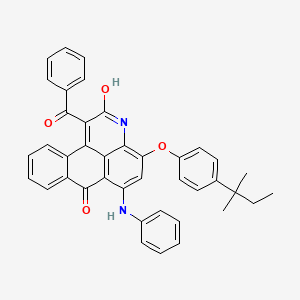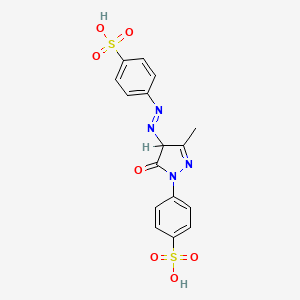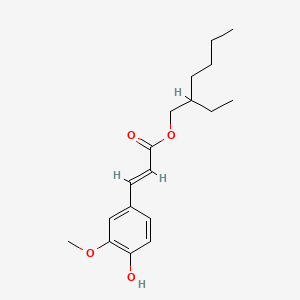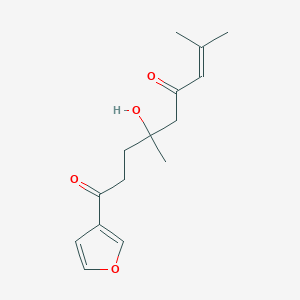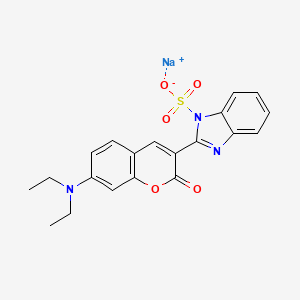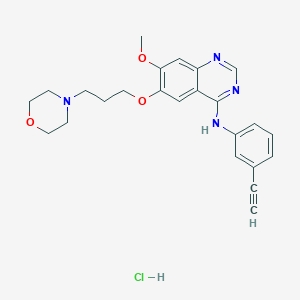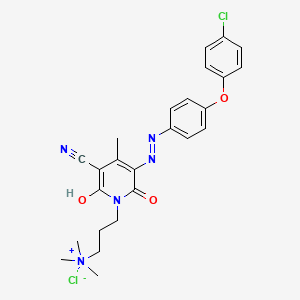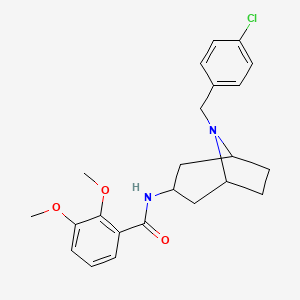
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-fluorophenylthio)-2-hydroxypropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-fluorophenylthio)-2-hydroxypropyl)piperazine is a complex organic compound that features multiple fluorophenyl groups and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-fluorophenylthio)-2-hydroxypropyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes.
Introduction of fluorophenyl groups: This step might involve the use of fluorobenzene derivatives in a Friedel-Crafts alkylation reaction.
Thioether formation:
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperatures and pressures to favor desired product formation.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-fluorophenylthio)-2-hydroxypropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological molecules.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: Used in the production of specialized materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-fluorophenylthio)-2-hydroxypropyl)piperazine would depend on its specific interactions with molecular targets. This might involve:
Binding to Receptors: Interaction with specific receptors in the body.
Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.
Signal Transduction: Modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analog with fewer fluorophenyl groups.
4-(4-Fluorophenylthio)piperazine: Another analog with a different substitution pattern.
Uniqueness
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-fluorophenylthio)-2-hydroxypropyl)piperazine is unique due to its complex structure, which includes multiple fluorophenyl groups and a thioether linkage. This complexity might confer unique biological activities and chemical properties.
Eigenschaften
| 143759-92-6 | |
Molekularformel |
C29H33F3N2OS |
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(4-fluorophenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C29H33F3N2OS/c30-24-7-3-22(4-8-24)29(23-5-9-25(31)10-6-23)2-1-15-33-16-18-34(19-17-33)20-27(35)21-36-28-13-11-26(32)12-14-28/h3-14,27,29,35H,1-2,15-21H2 |
InChI-Schlüssel |
OMODODHQTAWELH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=C(C=C4)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


